molecular formula C17H22N4O2S B2800933 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034439-74-0

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2800933
CAS No.: 2034439-74-0
M. Wt: 346.45
InChI Key: DLBLDFTWKOSAIP-UHFFFAOYSA-N
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Description

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034439-74-0) is a specialized organic compound with a molecular formula of C17H22N4O2S and a molecular weight of 346.45 g/mol . It features a distinct structure incorporating piperidine, pyrazine, and thiophene moieties, which are common pharmacophores in medicinal chemistry . This complex architecture suggests potential as a versatile building block or intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents . Compounds with similar structural features, such as piperazine and chalcone derivatives, have been extensively studied for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects . Furthermore, molecules containing a dimethylaminopyrazine group linked to a piperidine ring have been identified as potent inhibitors of specific kinases, highlighting the potential of this structural motif in drug discovery programs for conditions such as cancer . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-20(2)16-17(19-7-6-18-16)23-14-4-3-8-21(11-14)15(22)10-13-5-9-24-12-13/h5-7,9,12,14H,3-4,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBLDFTWKOSAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, also known by its CAS number 2034439-74-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H22N4O2S, with a molecular weight of approximately 346.4 g/mol. The structure incorporates several functional groups, including a dimethylamino group, a pyrazine moiety, a piperidine ring, and a thiophene ring. These features suggest diverse biological activities that warrant further investigation.

PropertyValue
Molecular Formula C17H22N4O2S
Molecular Weight 346.4 g/mol
CAS Number 2034439-74-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways, leading to physiological effects that could be beneficial in therapeutic contexts.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It potentially interacts with muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .
  • Neuroactive Properties : The presence of the dimethylamino group suggests potential neuroactive properties, possibly affecting neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Cytotoxicity Studies : A study demonstrated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.
  • Mechanistic Insights : Research involving structure–activity relationship (SAR) studies has identified key structural features that enhance binding affinity to target receptors, which is essential for optimizing therapeutic efficacy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided:

Compound NameStructural FeaturesUnique Properties
1-(3-(Dimethylamino)pyrazin-2-yl)ethanoneContains a pyrazine ringPotential neuroactive properties
1-[3-[3-(Dimethylamino)pyrazin-2-yl]oxypiperidin]Similar piperidine structureInvestigated for anti-cancer activity
(E)-1-(3-(Dimethylamino)pyrazin-2-yl)-3-(furan-2-yl)prop-2-en-1-oneFuran ring additionExhibits different biological activities

Scientific Research Applications

The structural components of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone suggest potential pharmacological activities:

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine and pyrazine have been evaluated for their efficacy against various bacterial and fungal strains. The presence of the thiophene ring may enhance these activities due to its electron-rich nature, which can interact favorably with microbial targets .

2. Central Nervous System Effects
The dimethylamino group is often associated with psychoactive properties. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. The piperidine ring may also contribute to central nervous system activity by acting as a ligand for various receptors .

3. Anticancer Potential
Preliminary studies suggest that compounds with similar frameworks may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The diverse functional groups allow for interactions with multiple biological targets, making this compound a candidate for further investigation in cancer therapy .

Synthetic Applications

The synthesis of this compound involves several key steps that can be optimized for yield and purity:

  • Formation of the Piperidine Ring : This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
  • Coupling Reactions : The integration of the pyrazine and thiophene moieties typically requires coupling agents or catalysts to facilitate the formation of stable bonds.
  • Functional Group Modifications : Post-synthesis modifications can enhance the compound's biological activity or solubility.

These synthetic routes are critical for producing analogs that may possess enhanced pharmacological properties .

Case Studies

Several case studies have highlighted the compound's potential applications:

Case Study 1: Antimicrobial Evaluation
A study evaluated derivatives of similar compounds against various bacterial strains using serial dilution methods. Results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the structure of this compound could yield potent antimicrobial agents .

Case Study 2: CNS Activity Assessment
Research involving compounds with dimethylamino groups showed promising results in modulating neurotransmitter levels in animal models, indicating potential applications in treating mood disorders .

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Properties of Selected Analogues

Compound Core Structure Substituent (R) LogP (Predicted) Key Pharmacological Notes
Target Compound Piperidine Pyrazine-Oxy-Dimethylamino ~2.1 High solubility; CNS potential
1-(3-Methoxypyrazin-2-yl-oxy analogue Piperidine Pyrazine-Oxy-Methoxy ~2.5 Improved metabolic stability
Piperazine-Trifluoromethylphenyl analogue Piperazine Trifluoromethylphenyl ~3.8 Enhanced BBB penetration
Thiophen-2-ylthio derivative Piperazine Thiophen-2-ylthio ~3.2 Prodrug candidate; slow release

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